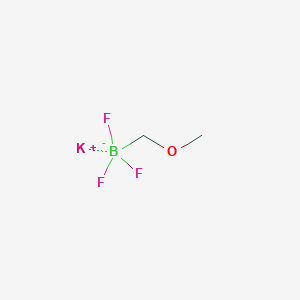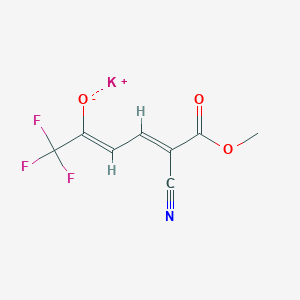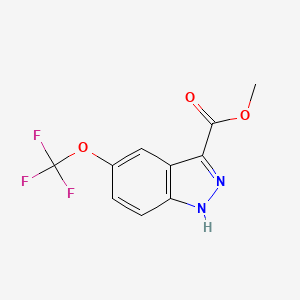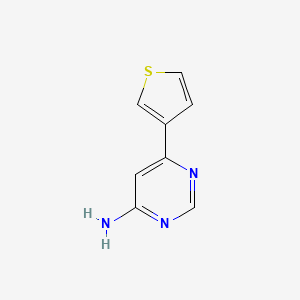
4-Amino-6-(3-thienyl)pyrimidine
Descripción general
Descripción
4-Amino-6-(3-thienyl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. The presence of these two rings makes it a unique compound with potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is known for its biological activity, while the thiophene ring is often used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
Target of Action
The primary targets of 4-Amino-6-(3-thienyl)pyrimidine are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This inhibition results in a decrease in the inflammatory response, which can be beneficial in conditions where inflammation is a key factor.
Biochemical Pathways
The compound affects the biochemical pathways associated with the production and activity of the aforementioned inflammatory mediators . By inhibiting these mediators, this compound can disrupt the pathways leading to inflammation, thereby exerting its anti-inflammatory effects.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production and activity of key inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in treating various inflammatory conditions.
Análisis Bioquímico
Biochemical Properties
4-Amino-6-(3-thienyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids to produce lipid signaling molecules. This compound has been shown to inhibit lipoxygenase activity, thereby reducing the production of pro-inflammatory lipid mediators . Additionally, this compound interacts with glutathione, a tripeptide that acts as an antioxidant, helping to protect cells from oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as A549, this compound exhibits cytotoxic effects, leading to reduced cell viability . This compound influences cell signaling pathways by inhibiting the activity of lipoxygenase, which in turn affects the production of signaling molecules involved in inflammation and cell proliferation. Furthermore, this compound impacts gene expression by modulating the activity of transcription factors that respond to oxidative stress and inflammatory signals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of lipoxygenase, inhibiting its enzymatic activity and preventing the formation of pro-inflammatory lipid mediators . This inhibition is crucial in reducing inflammation and oxidative stress within cells. Additionally, this compound interacts with glutathione, enhancing its antioxidant capacity and protecting cells from damage caused by reactive oxygen species . These interactions lead to changes in gene expression, particularly in genes involved in the oxidative stress response and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory effects on lipoxygenase and its interactions with glutathione over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained cytotoxic effects on cancer cell lines, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in potential therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic processes influence the compound’s bioavailability and efficacy. Additionally, this compound affects metabolic flux by modulating the activity of enzymes involved in lipid metabolism, thereby altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation within target cells . Once inside the cells, this compound binds to intracellular proteins, influencing its localization and activity. These interactions are crucial for the compound’s therapeutic effects, as they determine its concentration at the site of action .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in oxidative stress and inflammation . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-thienyl)pyrimidine typically involves the condensation of a suitable thiophene derivative with a pyrimidine precursor. One common method is the reaction of 3-thiophenecarboxaldehyde with guanidine in the presence of a base, such as sodium ethoxide, to form the desired compound. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(3-thienyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the amino group and the thiophene ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(3-thienyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(2-thienyl)pyrimidine: Similar structure but with the thiophene ring in a different position.
4-Amino-6-(4-thienyl)pyrimidine: Another isomer with the thiophene ring in the 4-position.
2-Amino-4-(3-thienyl)pyrimidine: Similar compound with the amino group in a different position.
Uniqueness
4-Amino-6-(3-thienyl)pyrimidine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activity. This positioning can affect the compound’s ability to interact with molecular targets and its overall stability, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
6-thiophen-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSQICCDZJWJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


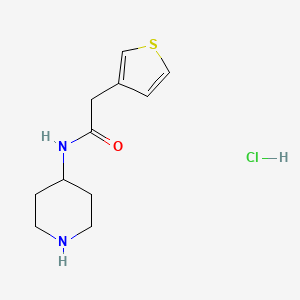
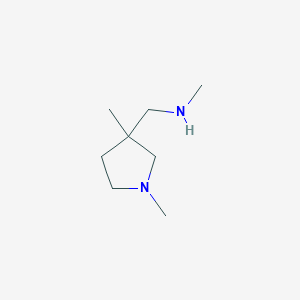
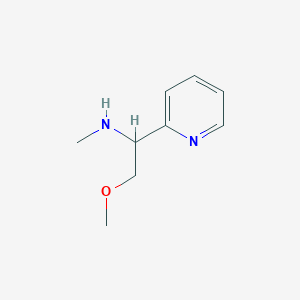
![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)
![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)
![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)

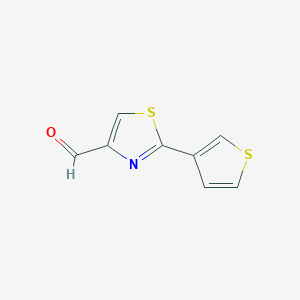
![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)
